Tetrachlorvinphos

Overview

Description

Mechanism of Action

Target of Action

Tetrachlorvinphos (TCVP) is an organophosphate insecticide . Its primary targets are acetylcholinesterase (AChE) and cholinesterase (ChE) enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .

Mode of Action

TCVP acts as an inhibitor of AChE and ChE . By inhibiting these enzymes, TCVP prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft . This accumulation results in continuous stimulation of the neurons, causing symptoms of neurotoxicity .

Biochemical Pathways

The primary biochemical pathway affected by TCVP is the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting the breakdown of acetylcholine, TCVP disrupts this pathway, leading to overstimulation of the neurons .

Pharmacokinetics

The intake of TCVP can occur through dermal contact, inhalation, and oral ingestion . Once inside the body, TCVP is transported to the liver through the hepatic portal system, where it undergoes various transformations . The specific transformations depend on the structure of the group attached to the phosphosulfur portion of the molecule . Oxidation is a primary process in these transformations, which is essential for the full toxic effects of TCVP .

Result of Action

The result of TCVP’s action is neurotoxicity, characterized by symptoms such as increased perspiration, nausea, lachrymation, salivation, blurred vision, diarrhea, pulmonary edema, respiratory embarrassment, and convulsions . It is also a positive animal carcinogen .

Action Environment

The action of TCVP can be influenced by various environmental factors. For instance, the pH of the environment can affect the hydrolysis of TCVP . It is slowly hydrolyzed in neutral and aqueous acidic media but is rapidly hydrolyzed in alkaline media . Furthermore, the EPA has proposed mitigation measures to reduce human and environmental exposure to TCVP .

Biochemical Analysis

Biochemical Properties

Tetrachlorvinphos is known to interact with cholinesterase, an important enzyme in the nervous system . It inhibits the activity of cholinesterase, leading to an accumulation of acetylcholine, a neurotransmitter, in the synapses . This results in overstimulation of the nervous system, which is the primary toxic action of this compound .

Cellular Effects

Exposure to this compound can lead to a variety of cellular effects. Symptoms of exposure include increased perspiration, nausea, lachrymation, salivation, blurred vision, diarrhea, pulmonary edema, respiratory embarrassment, and convulsions . It has been reported that this compound has the potential to induce adrenal cortical adenomas and thyroid C-cell adenomas hepatocellular carcinoma, hepatocellular adenomas, and granulomatous lesions of the liver in mouse and rats .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of cholinesterase, an enzyme that breaks down acetylcholine in the synapses . By inhibiting cholinesterase, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is slowly hydrolyzed in neutral and aqueous acidic media, and is rapidly hydrolyzed in alkaline media . This suggests that the effects of this compound may vary depending on the pH of the environment.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific dosage effects are not mentioned in the available literature, it is known that this compound is an organophosphate insecticide with low toxicity on mammals .

Metabolic Pathways

This compound undergoes a number of transformations in the liver, where it is transported after intake . The specific transformations depend on the structure of the group attached to the phosphosulfur portion of the molecule . Oxidation is a primary process in these transformations .

Subcellular Localization

Given its role as a cholinesterase inhibitor, it is likely that this compound localizes to synapses, where cholinesterase is found .

Preparation Methods

Synthetic Routes and Reaction Conditions

Stirofos is synthesized through a series of chemical reactions involving chlorination and phosphorylation. The primary synthetic route involves the chlorination of a phenyl compound followed by phosphorylation to introduce the phosphate group . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of stirofos involves large-scale chemical reactors where the chlorination and phosphorylation reactions are carried out under controlled conditions. The process is optimized to maximize yield and purity while minimizing the production of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

Stirofos undergoes several types of chemical reactions, including:

Oxidation: Stirofos can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert stirofos into less chlorinated derivatives.

Substitution: Stirofos can undergo substitution reactions where one or more chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated phenols, while reduction can produce less chlorinated organophosphates .

Scientific Research Applications

Stirofos has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study organophosphate chemistry and reaction mechanisms.

Biology: Employed in studies on the effects of organophosphates on biological systems, particularly in understanding enzyme inhibition.

Medicine: Investigated for its potential use in treating parasitic infections in animals.

Industry: Utilized in the development of new insecticides and pest control strategies

Comparison with Similar Compounds

Stirofos is compared with other organophosphate insecticides such as dichlorvos and malathion. While all these compounds inhibit acetylcholinesterase, stirofos is unique in its relatively low toxicity to mammals and its effectiveness against a broad range of pests . Similar compounds include:

Dichlorvos: Another organophosphate insecticide with a similar mechanism of action but higher toxicity to mammals.

Malathion: An organophosphate insecticide used in both agricultural and residential settings, known for its lower toxicity to humans compared to other organophosphates.

Stirofos stands out due to its balance of efficacy and safety, making it a preferred choice in many pest control applications .

Biological Activity

Tetrachlorvinphos (TCVP) is an organophosphate insecticide and miticide known for its effectiveness against a variety of pests, including ectoparasites on poultry and various insects in agricultural settings. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity, metabolic pathways, and environmental degradation, supported by data tables and relevant case studies.

This compound acts primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and subsequent paralysis or death in target organisms.

Key Points:

- Target Organisms: Effective against fleas, ticks, lice, flies (adults and larvae), chiggers, mites, spiders, and cattle grubs .

- Action Type: Contact and stomach action; it can be absorbed through the skin or ingested .

Toxicity Profiles

This compound exhibits varying degrees of toxicity depending on the exposure route and organism. In laboratory studies, it has been classified as practically non-toxic to slightly toxic based on acute toxicity tests. However, it has shown significant effects in chronic exposure scenarios.

Acute Toxicity Studies

- LD50 Values: The median lethal dose (LD50) varies by species; for example, it is approximately 200 mg/kg in rats .

- Symptoms: Symptoms of acute exposure include tremors, salivation, lacrimation, urination, diarrhea, gastrointestinal distress, and respiratory failure.

Chronic Toxicity Studies

Chronic exposure studies have revealed:

- Cholinesterase Inhibition: Decreased plasma cholinesterase activity observed in several studies .

- Organ Effects: Increased organ weights (kidney and liver) noted in chronic studies with rats and dogs .

- Carcinogenic Potential: Classified as a Group C possible human carcinogen due to findings from animal studies indicating increased incidences of adrenal cortical adenomas and thyroid tumors .

Metabolism and Environmental Impact

This compound undergoes metabolism primarily in the liver, leading to various metabolites that can be detected in urine. Notable metabolites include:

- 2,4,5-trichlorophenylethanediol glucuronide

- Dimethylphosphate (a nonspecific metabolite common among organophosphates) .

Biodegradation:

Research indicates that this compound is not persistent in the environment; it degrades relatively quickly:

A study demonstrated that specific bacterial strains could effectively degrade this compound in contaminated environments. For instance:

- A bacterial consortium reduced TCV concentration from 25 mg/L to 10.70 mg/L within 36 hours under controlled conditions .

Case Study 1: Exposure from Flea Collars

A study investigated the transfer of this compound from treated dogs to humans. The findings included:

- Average transfer rates from treated dogs were significantly high shortly after application.

- Urinary levels of a biomarker for exposure (2,4,5-trichloromandelic acid) were detected in both adults and children exposed to treated pets .

Case Study 2: Resistance Development

Research has documented resistance development in pest populations exposed to this compound. For example:

Properties

CAS No. |

22248-79-9 |

|---|---|

Molecular Formula |

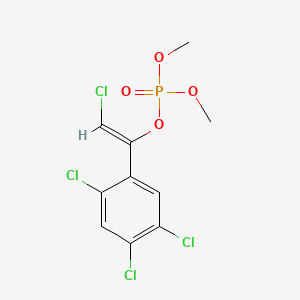

C10H9Cl4O4P |

Molecular Weight |

366.0 g/mol |

IUPAC Name |

[(E)-2-chloro-1-(2,4,5-trichlorophenyl)ethenyl] dimethyl phosphate |

InChI |

InChI=1S/C10H9Cl4O4P/c1-16-19(15,17-2)18-10(5-11)6-3-8(13)9(14)4-7(6)12/h3-5H,1-2H3/b10-5+ |

InChI Key |

UBCKGWBNUIFUST-BJMVGYQFSA-N |

SMILES |

COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl |

Isomeric SMILES |

COP(=O)(OC)O/C(=C/Cl)/C1=CC(=C(C=C1Cl)Cl)Cl |

Canonical SMILES |

COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl |

Appearance |

Solid powder |

Color/Form |

Tan to brown crystalline solid Powder Off-white crystalline solid |

density |

Bulk density 50-55 lb/cu ft |

melting_point |

203 to 207 °F (NTP, 1992) 97-98 °C Melting point = 94-97 °C |

Key on ui other cas no. |

22248-79-9 961-11-5 |

physical_description |

Tetrachlorvinphos appears as colorless crystals or white powder. Somewhat corrosive. (NTP, 1992) Colorless or off-white solid with a mild chemical odor; [HSDB] |

Pictograms |

Irritant; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

STABLE TO LESS THAN 100 °C; SLOWLY HYDROLYZED IN WATER, 50% LOSS OCCURRING @ 50 °C IN 1300 HR @ PH 3, IN 1060 HR @ PH 7, IN 80 HR @ PH 10.5 /TECHNICAL PRODUCT/ Hydrolyzes in an alkaline environment, & is slowly hydrolyzed in acid & neutral environments. |

solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) SOLUBILITY IS LOW IN HYDROCARBON SOLVENTS; TECHNICAL RABON NOT LESS THAN 94% BY WT ACTIVE INGREDIENT. /TECHNICAL PRODUCT/ Solubility in acetone <200, dichloromethane 400, xylene <150 (all in g/kg, 20 °C) Partially soluble in chloroform Limited solubility in most aromatic hydrocarbons. In water, 11 mg/L at 20 °C |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Gardona Rabon Stirofos Tetrachlorvinphos |

vapor_pressure |

4.2e-08 mmHg at 68 °F (NTP, 1992) 0.00000004 [mmHg] 4.20X10-8 mm Hg at 20 °C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tetrachlorvinphos?

A1: this compound (TCVP) is an organophosphate insecticide that primarily acts by inhibiting acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) at nerve synapses. [, , , , ] This inhibition leads to an accumulation of ACh, resulting in excessive nerve stimulation and ultimately causing paralysis and death in target insects. []

Q2: Are there any downstream effects beyond AChE inhibition?

A2: While AChE inhibition is the primary mode of action, research has shown that TCVP exposure can also induce other cellular changes. For instance, one study found that TCVP can induce global DNA methylation changes in human lung epithelial cells. [] Another study revealed that TCVP exposure in mice was associated with unusual non-neoplastic hepatic lesions characterized by pericellular fibrosis, hepatocyte nuclear pleomorphism, and macrophage accumulation. []

Q3: Does TCVP affect different species in the same way?

A3: No, studies have shown that the sensitivity of blood cholinesterase activities to TCVP varies depending on the species and even the blood fraction. For example, horse plasma cholinesterase is more sensitive to TCVP inhibition than horse erythrocyte cholinesterase. [] This highlights the importance of species-specific considerations when assessing TCVP toxicity.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of TCVP is C10H9Cl4O4P, and its molecular weight is 365.98 g/mol. [, ]

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research abstracts do not delve into detailed spectroscopic data, they mention the use of gas-liquid chromatography with electron-capture detection for analyzing TCVP residues. [, ] This analytical technique relies on the compound's specific chemical structure and properties for detection and quantification.

Q6: How stable is this compound in different formulations?

A6: The stability of TCVP is influenced by factors such as formulation type and storage conditions. For instance, one study found that wettable powder formulations of TCVP were more effective than emulsifiable concentrate formulations on polystyrene surfaces. []

Q7: Is there information available on this compound compatibility with other materials?

A7: While the provided abstracts don't delve into specific material compatibility beyond mentioning its application on crops [, , ] and in animal settings [, , , , , , ], it's crucial to consider potential interactions with various materials during formulation, packaging, and application to ensure its efficacy and stability.

Q8: How stable is this compound under different environmental conditions?

A8: TCVP's stability varies depending on factors like temperature, light exposure, and pH. [, ] Studies highlight its degradation on crops over time, with initial half-lives ranging from 2 days on cabbage to 12 days on pears. []

Q9: Have any formulation strategies been explored to enhance TCVP stability or effectiveness?

A9: Research mentions using TCVP in different formulations, including wettable powders, emulsifiable concentrates, dusts, and impregnated ear tags. [, , , , ] These formulations aim to improve application, stability, and release characteristics, highlighting ongoing efforts to optimize TCVP's efficacy.

Q10: What are the regulatory implications of using this compound?

A10: TCVP's classification as a potential human carcinogen by authorities like the European Chemical Agency and the Environmental Protection Agency necessitates stringent regulations regarding its use and handling. []

Q11: Are there specific safety measures recommended when handling this compound?

A11: Due to its potential toxicity, handling TCVP requires appropriate personal protective equipment and adherence to safety guidelines to minimize exposure and risks. [, , ]

Q12: How is this compound absorbed and distributed in the body?

A12: Studies on TCVP's absorption and distribution highlight that dermal absorption in rats is saturable and dose-dependent. [] Research also indicates that TCVP dust released from pet collars is quickly absorbed into sebum, suggesting sebum as a significant route of exposure. []

Q13: What are the metabolic pathways involved in this compound breakdown?

A13: TCVP is metabolized through various pathways, including hydrolysis and oxidation reactions. [] These metabolic processes can lead to the formation of different metabolites, some of which may contribute to the compound's overall toxicity.

Q14: How is this compound's efficacy evaluated?

A15: TCVP's efficacy has been assessed using various methods, including in vitro assays, animal models, and field trials. [, , , , , , , , , , , , , , , , , , , , , , ] These approaches provide insights into its insecticidal activity, potential toxicity, and overall effectiveness.

Q15: Are there specific cell-based assays used to study this compound's effects?

A16: Research mentions using human lung epithelial cells (A549) to investigate TCVP's effects on global DNA methylation and cytotoxicity. [] This highlights the applicability of cell-based assays in studying TCVP's molecular mechanisms.

Q16: What are the known mechanisms of resistance to this compound in insects?

A17: Resistance to TCVP can arise from various mechanisms, including target site insensitivity, metabolic detoxification, and reduced penetration. [, , ]

Q17: Is there evidence of cross-resistance between this compound and other insecticides?

A18: Studies have identified cross-resistance patterns between TCVP and other insecticides, particularly organophosphates. [, , , ] This highlights the challenge of managing resistance and emphasizes the need for integrated pest management strategies.

Q18: What are the toxicological effects of this compound in mammals?

A19: TCVP can exert toxic effects on mammals, primarily due to its ability to inhibit cholinesterase activity. [, , , , ] Studies in rats have shown that TCVP exposure can lead to adverse effects on the liver, kidney, adrenal glands, and thyroid. [, ]

Q19: Are there any long-term health risks associated with this compound exposure?

A20: TCVP is classified as a potential human carcinogen. [, ] Long-term exposure has been linked to an increased risk of certain cancers in animal studies. [, ] This highlights the importance of minimizing human exposure to TCVP.

Q20: What analytical techniques are used to detect and quantify this compound?

A21: Gas-liquid chromatography with electron-capture detection is a widely used method for analyzing TCVP residues. [, ] This technique offers high sensitivity and selectivity for detecting and quantifying TCVP in various matrices.

Q21: How are analytical methods for this compound validated?

A22: Analytical method validation ensures the accuracy, precision, and reliability of TCVP quantification. This typically involves assessing parameters such as linearity, recovery, sensitivity, specificity, and stability. [, ]

Q22: What is the environmental fate of this compound?

A23: TCVP can persist in the environment, particularly in soil and water, potentially impacting non-target organisms. [, ] Its degradation is influenced by factors such as temperature, pH, and microbial activity. []

Q23: What are the potential ecotoxicological effects of this compound?

A24: TCVP's toxicity extends to non-target organisms, including beneficial insects and aquatic life. [] Its use can have unintended consequences for ecosystems, highlighting the need for careful risk assessment and mitigation strategies.

Q24: Are there any alternatives to using this compound for pest control?

A25: Research explores alternatives to TCVP, such as other insecticides like permethrin, cyfluthrin, and carbaryl. [, , , , ] The choice of alternative depends on factors such as target pest, application site, and resistance profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.